molecular formula C21H18FNO4 B12476972 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate

Cat. No.: B12476972
M. Wt: 367.4 g/mol
InChI Key: SNPYIURFVSWEGR-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate typically involves multiple steps. One common synthetic route includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline moiety. This intermediate is then reacted with 2-fluorobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate can be compared with other phthalimide derivatives, such as:

The presence of the fluorine atom in this compound makes it unique and may enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H18FNO4/c22-16-10-4-3-9-15(16)21(26)27-18-12-6-5-11-17(18)23-19(24)13-7-1-2-8-14(13)20(23)25/h3-6,9-14H,1-2,7-8H2

InChI Key

SNPYIURFVSWEGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC(=O)C4=CC=CC=C4F

Origin of Product

United States

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